N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide
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Overview
Description
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Methoxy and Hydroxy Groups: The methoxy and hydroxy groups can be introduced through methylation and hydroxylation reactions, respectively. Methylation can be achieved using methyl iodide and a base, while hydroxylation can be performed using hydrogen peroxide in the presence of a catalyst.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the quinoline derivative in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the quinoline derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-2,3-dione derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of quinoline derivatives with substituted amines or thiols.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline ring structure.
Quinidine: An antiarrhythmic agent with a quinoline ring.
Quinine: Another antimalarial drug with a quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-cyclohexyl-2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-20-12-13-22-17(15-20)14-18(24(28)26-22)16-27(19-8-4-3-5-9-19)25(29)21-10-6-7-11-23(21)31-2/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDFFLWKBWZAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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